[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid

AMPK activation M3 muscarinic receptor antagonism thiazole library design

Sourcing a single scaffold annotated against both AMPK (metabolic) and M3 mAChR (respiratory) targets is a persistent supply chain bottleneck. This 2-anilinothiazole-4-acetic acid derivative (CAS 918341-89-6) directly resolves that by bridging two therapeutic programs in one compound. - Dual Patent Annotation: Explicitly claimed in both AMPK activator and M3 mAChR antagonist patent families, eliminating need for separate analogs. - CNS-Favorable Physicochemistry: Low TPSA (90.5 Ų) at the blood-brain barrier threshold supports neuroscience programs. - Balanced Electronic Profile: 3-Cl/4-Me substitution provides a moderately electron-rich ring (σₘ +0.37, σₚ -0.17) for systematic SAR without steric bias.

Molecular Formula C12H11ClN2O2S
Molecular Weight 282.75 g/mol
CAS No. 918341-89-6
Cat. No. B12621752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid
CAS918341-89-6
Molecular FormulaC12H11ClN2O2S
Molecular Weight282.75 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=CS2)CC(=O)O)Cl
InChIInChI=1S/C12H11ClN2O2S/c1-7-2-3-8(4-10(7)13)14-12-15-9(6-18-12)5-11(16)17/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17)
InChIKeyLCPLXZPFNGYQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid (CAS 918341-89-6) – A Dual-Annotation 2-Anilinothiazole-4-acetic Acid for AMPK Activation and M3 mAChR Antagonism Research


[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid (CAS 918341-89-6) is a 2-anilinothiazole-4-acetic acid derivative (C₁₂H₁₁ClN₂O₂S, MW 282.75 g/mol) . The compound belongs to a class of thiazole-based small molecules that have been disclosed in patent literature as both adenosine 5′-monophosphate-activated protein kinase (AMPK) activators [1] and M3 muscarinic acetylcholine receptor (mAChR) antagonists [2], making it a multi-target annotated building block for metabolic and respiratory disease research programs.

Why Generic 2-Anilinothiazole-4-acetic Acids Cannot Replace [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid in Target-Based Screening


Within the 2-anilinothiazole-4-acetic acid series, the combinatorial substitution pattern on the aniline ring determines both the biological target profile and the potency window. This compound carries a specific 3-chloro-4-methyl substitution on the phenyl ring, a motif explicitly claimed within the Markush structures of both the AMPK activator [1] and M3 mAChR antagonist [2] patent families. Closely related analogs—such as the 4-fluoro-3-trifluoromethyl, 4-methyl-3-trifluoromethyl, or unsubstituted phenyl variants—are co-disclosed [1], yet differ in steric bulk, lipophilicity (ΔLogP), and hydrogen-bond acceptor/donor capacity at the meta- and para-positions. These properties directly modulate target engagement, making generic substitution without confirmatory comparative pharmacology unreliable for reproducible target-based screening campaigns.

Quantitative Differentiation Evidence for [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid vs. In-Class Analogs


Dual-Target Patent Annotation (AMPK + M3 mAChR) Versus Mono-Annotated Analogs

Unlike most 2-anilinothiazole-4-acetic acid analogs that appear exclusively in either the AMPK activator patent family or the M3 mAChR antagonist patent family, [2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid is explicitly listed as a representative compound in BOTH patent disclosures [1][2]. The compound satisfies the general formula (I) of US20080221088A1 where Ra/Rb = chloro/methyl at the 3- and 4-positions of the aniline ring, and simultaneously falls within the scope of formula (I) of US20070185088A1 where R1 includes halogen-substituted aryl groups. This dual-annotation is a structural consequence of the 3-chloro-4-methyl pattern: chlorine provides the electron-withdrawing character required for M3 antagonist pharmacophore, while the methyl group contributes the lipophilic bulk tolerated in the AMPK activator binding pocket. Analogs with 4-fluoro-3-trifluoromethyl or 4-methyl-3-trifluoromethyl substitution, though co-disclosed in US20080221088A1 [1], lack the parallel M3 mAChR annotation, reducing their utility range.

AMPK activation M3 muscarinic receptor antagonism thiazole library design

Computed LogP Differential vs. 4-Fluoro-3-trifluoromethyl Analog

The octanol-water partition coefficient (LogP) is a critical determinant of passive membrane permeability and non-specific protein binding in cell-based assays. For [2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid, the computed LogP is approximately 3.3 [1]. The 4-fluoro-3-trifluoromethyl analog, also disclosed in US20080221088A1, carries both a more lipophilic trifluoromethyl group (π ≈ +0.88 vs. Cl π ≈ +0.71) and a fluoro substituent (π ≈ +0.14 vs. CH₃ π ≈ +0.56) [2]. Using Hansch substituent constants, the estimated LogP difference is approximately +0.45 log units higher for the trifluoromethyl analog. A LogP shift of this magnitude can alter apparent cellular potency by 2- to 5-fold in permeability-limited assays, confounding SAR interpretation.

lipophilicity drug-likeness permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity vs. Di-Substituted Analogs

The topological polar surface area (TPSA) and hydrogen-bond donor/acceptor count of [2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid place it within favorable property space for both oral bioavailability (Veber rules) and potential CNS permeability. The compound has TPSA = 90.5 Ų (below the 140 Ų threshold for oral absorption and near the 90 Ų criterion for CNS penetration), 2 H-bond donors (one aniline NH, one carboxylic acid OH), and 5 H-bond acceptors [1]. In contrast, many co-disclosed analogs in US20080221088A1 carry an additional carboxylic acid, amide, or heteroaryl substituent on the thiazole 4-position side chain (e.g., 3-[2-(4-chloro-3-trifluoromethyl-phenylamino)-thiazol-4-yl]-3-methyl-butyric acid, or {2-[2-(4-chloro-3-trifluoromethyl-phenylamino)-thiazol-4-yl]-acetylamino}-acetic acid) [2]. These extended side chains increase TPSA by 20–40 Ų and add 1–2 additional H-bond donors/acceptors, pushing them further from optimal CNS drug-like property space. The simpler acetic acid side chain of the target compound offers a more favorable developability profile.

oral bioavailability CNS penetration molecular property filtering

High-Value Application Scenarios for [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid Based on Verified Differentiation


Dual-Pronged Metabolic & Respiratory Screening Library Core Compound

Research groups building focused screening libraries for metabolic disorders (diabetes, obesity) or respiratory diseases (asthma, COPD) can deploy [2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid as a core scaffold that bridges two therapeutically relevant target classes: AMPK activators for metabolic syndrome [1] and M3 mAChR antagonists for bronchoconstriction [2]. Its dual patent annotation eliminates the need to procure separate AMPK-specific and M3-specific thiazole analogs for initial hit-finding, reducing compound library procurement costs and storage footprint.

CNS-Penetrant Lead Optimization Due to Favorable TPSA

The compound's low TPSA (90.5 Ų) [1] positions it near the established ≤90 Ų threshold for passive blood-brain barrier penetration, making it a structurally informed starting point for CNS-targeted AMPK or M3 mAChR programs (e.g., cognitive enhancement, central regulation of energy homeostasis). In contrast, extended-side-chain analogs with TPSA >110 Ų are less likely to achieve brain exposure, making this compound the preferred procurement choice for neuroscience discovery teams.

Control Compound for Cellular Assay Artifact Assessment

With a moderate LogP of ~3.3 [1], [2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid can serve as a lipophilicity-matched control for more potent but structurally related compounds bearing trifluoromethyl or extended side chains. This enables researchers to distinguish true target-mediated pharmacology from non-specific membrane partitioning effects in cell-based AMPK activation or M3 antagonism assays, a critical quality-control application in industrial screening workflows.

Structure-Activity Relationship (SAR) Anchor Point for Aniline Substitution Exploration

The 3-chloro-4-methyl aniline substitution pattern provides a balanced electronic profile—chlorine withdraws electron density (σₘ = +0.37), while methyl donates (σₚ = -0.17)—creating a moderately electron-rich aniline ring that can be systematically varied in SAR campaigns [2]. This compound serves as an ideal 'anchor' for libraries exploring the effects of halogen position, alkyl substitution, and electronic modulation on target potency, without the confounding steric bulk of di-ortho or trifluoromethyl-substituted analogs.

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